![molecular formula C15H21N3O6S B8590627 3-nitro-4-[[1-(oxetan-3-yl)piperidin-4-yl]methoxy]benzenesulfonamide](/img/structure/B8590627.png)
3-nitro-4-[[1-(oxetan-3-yl)piperidin-4-yl]methoxy]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-4-[[1-(oxetan-3-yl)piperidin-4-yl]methoxy]benzenesulfonamide is a complex organic compound that features a nitro group, an oxetane ring, a piperidine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-[[1-(oxetan-3-yl)piperidin-4-yl]methoxy]benzenesulfonamide typically involves multiple steps, starting with the preparation of the oxetane and piperidine intermediates. The oxetane ring can be synthesized through cyclization reactions, while the piperidine ring is often formed via hydrogenation or cycloaddition reactions . The final step involves the coupling of these intermediates with a benzenesulfonamide derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-[[1-(oxetan-3-yl)piperidin-4-yl]methoxy]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium on carbon), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include amine derivatives, substituted benzenesulfonamides, and other functionalized compounds that retain the core structure of the original molecule .
Scientific Research Applications
3-nitro-4-[[1-(oxetan-3-yl)piperidin-4-yl]methoxy]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3-nitro-4-[[1-(oxetan-3-yl)piperidin-4-yl]methoxy]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the sulfonamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(oxetan-3-yl)piperidin-4-amine oxalate
- 1-(oxetan-3-yl)piperidin-4-amine; bis(trifluoroacetic acid)
- 2-(4,4-Difluoropiperidin-1-yl)-6-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]-7-[3-(pyrrolidin-1-yl)propoxy]quinazolin-4-amine
Uniqueness
3-nitro-4-[[1-(oxetan-3-yl)piperidin-4-yl]methoxy]benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group, oxetane ring, and sulfonamide moiety distinguishes it from other similar compounds and enhances its potential for diverse applications .
Properties
Molecular Formula |
C15H21N3O6S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-nitro-4-[[1-(oxetan-3-yl)piperidin-4-yl]methoxy]benzenesulfonamide |
InChI |
InChI=1S/C15H21N3O6S/c16-25(21,22)13-1-2-15(14(7-13)18(19)20)24-8-11-3-5-17(6-4-11)12-9-23-10-12/h1-2,7,11-12H,3-6,8-10H2,(H2,16,21,22) |
InChI Key |
PLHHOQNIJIZNID-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])C3COC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

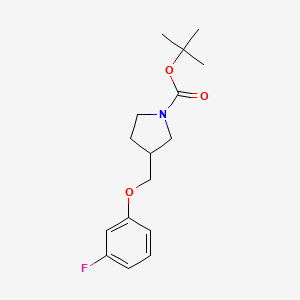
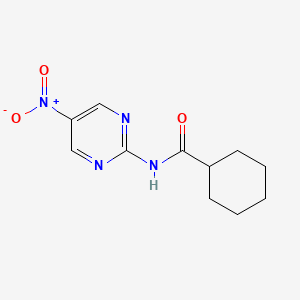
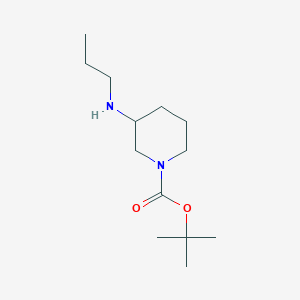
![5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid](/img/structure/B8590557.png)
![2-(p-Tolyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8590571.png)
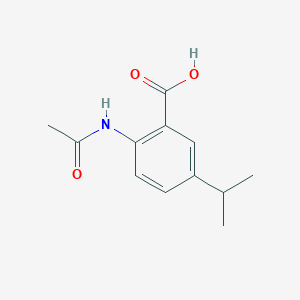
![6-Bromo-5-methoxy-2-methylbenzo[d]oxazole](/img/structure/B8590583.png)
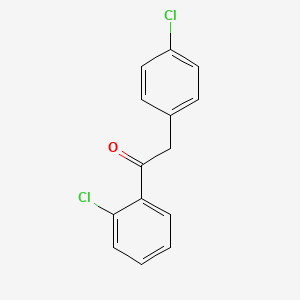
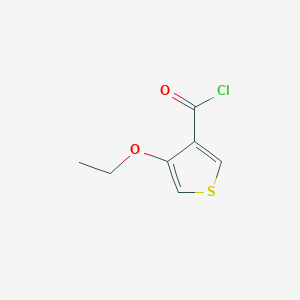
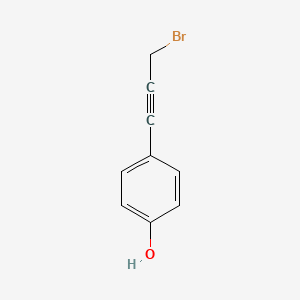
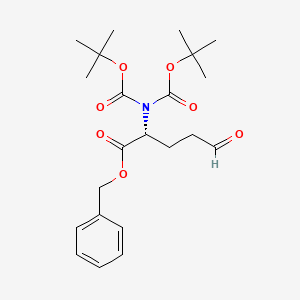
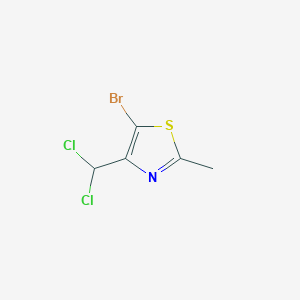
methanone](/img/structure/B8590622.png)

